molecular formula C17H12N2O6 B12526889 Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate

Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate

Cat. No.: B12526889
M. Wt: 340.29 g/mol
InChI Key: PFLVXNPYVFUTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety and two ester groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate typically involves the condensation of dimethyl 2,6-pyridinedicarboxylate with a suitable isoindoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyridine dicarboxylate is reacted with a halogenated isoindoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce the isoindoline moiety.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate

InChI

InChI=1S/C17H12N2O6/c1-24-16(22)12-7-9(8-13(18-12)17(23)25-2)19-14(20)10-5-3-4-6-11(10)15(19)21/h3-8H,1-2H3

InChI Key

PFLVXNPYVFUTTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.